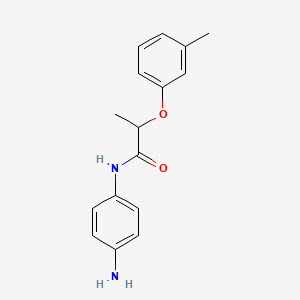

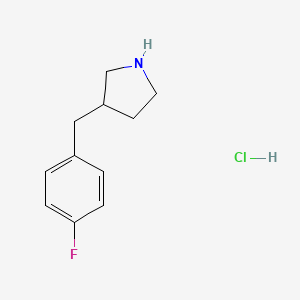

3-(4-Fluorobenzyl)pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds and pyridine derivatives is well-documented. For instance, a practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence is described, which could be adapted for the synthesis of 3-(4-Fluorobenzyl)pyrrolidine hydrochloride . Additionally, a novel strategy for synthesizing poly-substituted pyridines via C-F bond cleavage is presented, which may be relevant for introducing fluorine into the benzyl position . The synthesis of a hydrazone derivative provides insights into the manipulation of fluorobenzyl moieties .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a hydrazone derivative was determined by X-ray diffraction, and its theoretical calculations were performed using density functional theory . Similarly, the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative was elucidated, showing a planar molecule with an envelope conformation of the pyrrolidin ring . These studies suggest that 3-(4-Fluorobenzyl)pyrrolidine hydrochloride could also be characterized using similar methods.

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the compound of interest. For instance, the synthesis of a tetrahydrochromeno[3,4-c]pyridin-5-one derivative involves reactions starting from resorcinol and a piperidine carboxylate hydrochloride . Additionally, the synthesis of pyrrolidin-2-ones with anti-inflammatory activities involves the manipulation of benzylidene moieties . These reactions could potentially be adapted to synthesize and modify the 3-(4-Fluorobenzyl)pyrrolidine hydrochloride structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(4-Fluorobenzyl)pyrrolidine hydrochloride are not directly reported, related compounds provide some context. The synthesis of β-(o-hydroxybenzyl)pyridines involves three-component condensation reactions, which could influence the physical properties of similar compounds . The characterization of tri(o-fluorobenzyl)tin esters provides information on the coordination chemistry of fluorobenzyl groups, which could be relevant to the reactivity of the compound .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of compounds related to "3-(4-Fluorobenzyl)pyrrolidine hydrochloride." For example, the preparation of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one involved reactions from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride, with structural confirmation through various spectroscopic methods (Duan-zhi, 2005). Another study synthesized phosphorus-nitrogen compounds with (4-fluorobenzyl) pendant arms, demonstrating significant growth inhibitory effects on certain bacteria and showcasing anticancer activities (ÖztÜrk et al., 2019).

Crystallography and Molecular Properties

Some studies focused on the crystal structure of compounds containing the 4-fluorobenzyl group. For instance, the synthesis of 4,5-bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one provided insights into molecular geometry through X-ray crystallography, revealing the dihedral angles and hydrogen bonding patterns (Huang & Zhou, 2011).

Pharmacological Potential

The investigation into novel benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives for anti-Alzheimer's activity highlighted the therapeutic potential of fluorobenzyl-containing compounds. Certain derivatives displayed an excellent anti-Alzheimer's profile, indicating the relevance of these compounds in developing new treatments (Gupta et al., 2020).

Analytical Chemistry Applications

Research also extends into analytical chemistry, where pyrrolidine constrained bipyridyl-dansyl conjugates were synthesized through click chemistry for selective ratiometric and colorimetric chemosensing of Al(3+) ions. This application demonstrates the versatility of fluorobenzyl pyrrolidine derivatives in sensor technology (Maity & Govindaraju, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFYWYHVLRGBST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589967 |

Source

|

| Record name | 3-[(4-Fluorophenyl)methyl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzyl)pyrrolidine hydrochloride | |

CAS RN |

1003561-95-2 |

Source

|

| Record name | 3-[(4-Fluorophenyl)methyl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)